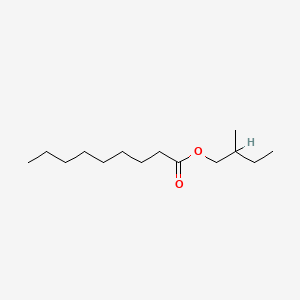

2-Methylbutyl nonanoate

Description

Significance within Chemical Ecology and Natural Products Research

In the realm of chemical ecology, 2-methylbutyl nonanoate (B1231133) is recognized as a semiochemical, a chemical substance that carries a message for the purpose of communication between organisms. Research has identified it as a component of the sex pheromone of certain insects. For instance, it is one of five chiral esters that constitute the sex pheromone of the bagworm moth, Oiketicus kirbyi. researchgate.net In field experiments, specific enantiomers of 2-methylbutyl nonanoate have been shown to act as synergists, enhancing the attraction of males to the primary pheromone component. researchgate.net This highlights its crucial role in the reproductive success and species-specific communication of these insects. researchgate.net The study of such compounds is vital for understanding the intricate chemical language that governs interactions within ecosystems. nih.gov

The investigation of natural products like this compound also contributes to the broader field of natural products research. The identification and synthesis of such bioactive compounds can lead to the development of new and environmentally friendly pest management strategies. apsnet.org

Overview of Structural Class and Related Esters in Biological Systems

This compound belongs to the structural class of branched-chain fatty acid esters. hmdb.cafoodb.ca These are esters formed from a fatty acid and a branched-chain alcohol. The "2-methylbutyl" portion refers to the branched alcohol, while "nonanoate" indicates the nine-carbon straight-chain carboxylic acid (nonanoic acid).

Esters are a widespread class of organic compounds found throughout the biological world, contributing significantly to the flavors and aromas of fruits and other plant materials. frontiersin.orgchalmers.se Branched-chain esters, in particular, are key components of many characteristic fruit flavors. frontiersin.org For example, various methylbutyl esters, such as 2-methylbutyl acetate (B1210297) and 2-methylbutyl 2-methylbutanoate, are found in fruits like apples. chalmers.se In the context of hops, a key ingredient in beer, 2-methylbutyl octanoate (B1194180) has been identified as a significant volatile compound. mdpi.comgoogle.com The structural similarity of these esters to this compound suggests they may share common biosynthetic pathways and functional roles in plant and insect systems.

Historical Context of Academic Research on this compound and Analogues

Academic inquiry into this compound and its analogues has its roots in the broader exploration of pheromones and the chemical constituents of natural products. Early research in insect chemical ecology focused on identifying the chemical signals mediating communication, which led to the discovery of various esters as key pheromone components. nih.gov The identification of (R)-1-methylbutyl decanoate (B1226879) as the sex pheromone of the bagworm moth Thyridopteryx ephemeraeformis in the 1980s was a significant step in understanding the role of chiral esters in insect communication. researchgate.net This foundational work paved the way for later studies that identified this compound as part of the more complex pheromone blend of Oiketicus kirbyi. researchgate.net

Simultaneously, research in food chemistry and flavor science has a long history of identifying and characterizing the volatile compounds responsible for the sensory properties of foods and beverages. This has led to the identification of a wide array of esters, including various branched-chain esters, in numerous fruits, vegetables, and fermented products. frontiersin.orgchalmers.sesemanticscholar.org These parallel research streams have contributed to a growing understanding of the occurrence and significance of esters like this compound in diverse biological contexts.

Current Research Landscape and Emerging Academic Questions Regarding Ester Biosynthesis and Function

The current research landscape is characterized by a drive to understand the biosynthesis of esters and their precise ecological functions. A major area of investigation is the enzymatic pathways that lead to the formation of branched-chain esters. The biosynthesis of these compounds is thought to involve the condensation of alcohols with branched-chain acyl-CoAs, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes. frontiersin.orgnih.gov A key precursor for the branched-chain acyl-CoA is often a branched-chain amino acid. nih.govmdpi.com

Emerging academic questions in this field include:

What are the specific enzymes and genetic pathways responsible for the biosynthesis of this compound in different organisms?

How is the production of this and related esters regulated at the molecular level?

What is the full range of ecological functions of this compound beyond its role as a pheromone component?

How do environmental factors influence the production and perception of these chemical signals? nih.gov

Can we harness our understanding of ester biosynthesis for the sustainable production of valuable flavor and fragrance compounds or for the development of novel pest control strategies? nih.govbohrium.com

Answering these questions will require interdisciplinary approaches, combining techniques from analytical chemistry, molecular biology, genetics, and ecology. nih.govfrontiersin.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H28O2 | nih.gov |

| IUPAC Name | This compound | habitablefuture.org |

| Synonyms | Nonanoic acid, 2-methylbutyl ester | nih.gov |

| Structural Class | Fatty acid ester | hmdb.cafoodb.ca |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69205-08-9 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

2-methylbutyl nonanoate |

InChI |

InChI=1S/C14H28O2/c1-4-6-7-8-9-10-11-14(15)16-12-13(3)5-2/h13H,4-12H2,1-3H3 |

InChI Key |

VJMUYXUHYWZMAT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCC(C)CC |

Origin of Product |

United States |

Occurrence, Distribution, and Ecological Contexts of 2 Methylbutyl Nonanoate

Identification and Elucidation in Natural Biological Systems

Presence in Flora (e.g., specific plant species, volatile emissions)

Volatile organic compounds (VOCs) are crucial for the aroma characteristics of fruits and are synthesized through various metabolic pathways. mdpi.com 2-Methylbutyl nonanoate (B1231133) has been identified as one of the numerous volatile aroma compounds in different species of pepper (genus Capsicum). mdpi.com The profile of these volatile compounds, including esters like 2-methylbutyl nonanoate, can vary significantly between different species and even at different developmental stages of the fruit. mdpi.com

In a study analyzing the volatile oils from hop flowers (Humulus lupulus), a wide array of components were identified, although this compound was not among the most abundant compounds listed in that specific analysis. longdom.org However, the study did identify other related esters, such as 2-methylbutyl 2-methylpropionate, highlighting the capacity of some plants to produce branched-chain esters. longdom.org

Detection in Fauna (e.g., insect semiochemicals, pheromones)

Semiochemicals are informational molecules that mediate interactions between organisms and are vital for insect communication and behavior. plantprotection.pl These can include pheromones, which are used for intraspecific communication, and allelochemicals, which are involved in interspecific communication. plantprotection.pl Esters are a common class of compounds found in insect pheromones. researchgate.net

This compound has been identified as a component of the sex pheromone in certain species of bagworm moths (Lepidoptera: Psychidae). researchgate.net For instance, in the bagworm moth Oiketicus kirbyi, it is one of several esters that constitute the female-produced sex pheromone. researchgate.netresearchgate.net The specific blend of these esters is crucial for attracting males for mating. researchgate.net

Research has also shown that related compounds, such as 1-methylbutyl nonanoate, have been tested for their electroantennographic (EAG) activity on the antennae of the bagworm moth Megalophanes viciella, indicating that the sensory systems of these insects are attuned to detecting such esters. researchgate.net Furthermore, in the Queensland fruit fly, Bactrocera tryoni, a related compound, N-(2-methylbutyl)acetamide, has been detected in the rectal gland extracts of female flies, which are known to store and release pheromones. nih.gov

Occurrence in Microbial Metabolomes (e.g., fermentation products)

Microbial fermentation is a process that can produce a wide array of volatile compounds, significantly influencing the flavor and aroma of fermented foods and beverages. frontiersin.org During fermentation, microbes utilize various metabolic pathways to transform substrates into a diverse range of metabolites, including esters. nih.gov

Studies on the fermentation of various food products have identified this compound as a metabolic byproduct. For example, it has been detected in the volatile profiles of fermented black soybean curd (Sufu) produced using fungi such as Rhizopus microsporus, Rhizopus oryzae, and Actinomucor elegans. nih.gov Similarly, the spontaneous fermentation of Jerusalem artichoke (Helianthus tuberosus L.) juice has been shown to produce a variety of flavor compounds, including 1-methylbutyl butanoate, a structurally similar ester. preprints.orgmdpi.com The production of these esters is often attributed to the enzymatic activities of yeasts and bacteria present during the fermentation process. frontiersin.org

Comparative Analysis of Natural vs. Synthetic Isomers and Stereochemical Significance

The biological activity of chiral molecules, such as many insect pheromones, is often highly dependent on their stereochemistry. tandfonline.com This means that different enantiomers (mirror-image isomers) of the same compound can elicit vastly different, or even inhibitory, biological responses. researchgate.net

In the context of insect pheromones, the specific enantiomeric composition of a compound is often critical for its function. For the bagworm moth Oiketicus kirbyi, studies have shown that the (R)-enantiomers of certain ester components of its sex pheromone are biologically active in attracting males, while the corresponding (S)-enantiomers can act as inhibitors. researchgate.net While specific research on the stereochemical significance of this compound itself was not found in the provided search results, the general principle of stereospecificity in insect pheromones is well-established. researchgate.netresearchgate.net

The synthesis of these chiral compounds allows for the investigation of the biological activity of individual enantiomers. tandfonline.com This is crucial for developing effective and species-specific pest management strategies that utilize synthetic pheromones. plantprotection.pl

Environmental and Developmental Influences on Compound Expression

Impact of Abiotic Factors on Volatile Organic Compound Profiles

The production and emission of volatile organic compounds (VOCs) by organisms are not static but are influenced by a variety of environmental, or abiotic, factors. researchgate.net These factors can include temperature, light, water availability, and nutrient levels. mdpi.comfrontiersin.org Changes in these conditions can lead to alterations in the metabolic pathways of an organism, resulting in a different profile of emitted VOCs. nih.gov

For plants, abiotic stresses can trigger significant changes in their volatile emissions as part of their defense and signaling mechanisms. mdpi.comfrontiersin.org For instance, the timing and intensity of light can influence the rhythmic release of some floral volatiles. frontiersin.org Similarly, temperature fluctuations can directly affect the volatility of compounds and the enzymatic reactions involved in their synthesis. nih.gov

In the context of microbial fermentation, the environmental conditions, such as temperature and pH, are critical parameters that can be controlled to optimize the production of desired flavor compounds, including specific esters. frontiersin.org The composition of the substrate and the presence of specific precursors can also significantly impact the final metabolomic profile of the fermented product. nih.gov

Influence of Biotic Interactions on Compound Production

The production of this compound in nature is significantly influenced by biotic interactions, primarily in the context of chemical communication between insects. The compound serves as a semiochemical, a chemical cue that carries a message between organisms, thereby mediating critical ecological interactions. peerj.com

A prominent example of this is its role as a sex pheromone component in certain lepidopteran species. Research has identified (R)-1-methylbutyl nonanoate, an isomer of this compound, as a constituent of the female-produced sex pheromone of the bagworm moth, Oiketicus kirbyi. uliege.beresearchgate.net This moth is a polyphagous insect, meaning it feeds on a wide variety of plants, and is considered a pest of several economically important crops. researchgate.net The female, being wingless, releases a specific blend of volatile esters to attract winged males for mating. This intraspecies interaction is fundamental to the reproductive success of the species. uliege.be

Gas chromatographic-electroantennographic detection (GC-EAD) analyses of the pheromone gland extract from female Oiketicus kirbyi revealed a blend of five chiral esters that elicited an antennal response in males. researchgate.net The production of this precise blend, including (R)-1-methylbutyl nonanoate, is a direct result of the evolutionary pressure to create a species-specific signal that ensures successful mating.

Table 1: EAD-Active Pheromone Components Identified in Female Oiketicus kirbyi This table details the blend of chiral esters that function as a sex pheromone, illustrating how this compound (in its isomeric form) functions as part of a complex chemical signal produced to mediate a biotic interaction (mating).

| Compound Name | Abbreviation | Role |

| 1-Methylbutyl octanoate (B1194180) | MBO | Pheromone Component |

| 1-Methylbutyl nonanoate | MBN | Pheromone Component |

| 1-Methylbutyl decanoate (B1226879) | MBD | Pheromone Component (Most abundant) |

| 1-Methylpentyl decanoate | MPD | Pheromone Component |

| 1-Methylbutyl dodecanoate | MBDD | Pheromone Component |

Source: Adapted from Rhainds et al., 1994. researchgate.net

While the primary documented role of this compound is in intraspecies communication, the production of such compounds can also mediate interspecies interactions. For instance, in other insect systems, pheromones are known to be intercepted by predators or parasitoids (a phenomenon known as kairomonal eavesdropping) to locate their hosts. up.ac.za Although this specific interaction has not been explicitly documented for this compound, it represents a potential layer of biotic influence on the compound's ecological significance. The production of the pheromone, while essential for reproduction, could concurrently increase the producer's vulnerability to natural enemies, demonstrating the complex nature of biotic interactions.

Temporal and Ontogenetic Variation in Biosynthesis and Accumulation

The biosynthesis and accumulation of this compound and related esters are not constant throughout an organism's life cycle or over time. This variation is tightly regulated and linked to specific developmental stages (ontogeny) and physiological states.

In plants, the production of volatile esters is often associated with fruit ripening, a process involving significant changes in gene expression and metabolite profiles. nih.gov While direct data for this compound is limited, research on different varieties of pepper (Capsicum sp.) provides a clear model for this temporal variation. A study analyzing volatile compounds at different developmental stages identified a related compound, 2-methylbutyl 8-methylnon-6-enoate, as a key marker for mature pepper fruit. mdpi.com Its concentration was observed to increase dramatically as the fruit ripened, indicating that its biosynthesis is upregulated in the later stages of fruit development. mdpi.com

This temporal change is driven by the availability of precursors, such as branched-chain amino acids, and the differential expression of genes encoding crucial enzymes. mdpi.com The final step in ester biosynthesis is catalyzed by alcohol acyltransferases (AATs). researchgate.net Studies on apples have shown that the expression of AAT genes and the substrate specificity of the enzymes they encode are major determinants of the final ester profile that constitutes the fruit's unique aroma. researchgate.net The synthesis of specific esters like 2-methylbutyl acetate (B1210297) in apples is dependent on the concentration of its alcohol precursor (2-methylbutanol) and the kinetic properties of the AAT enzyme, illustrating a mechanism that likely governs the production of this compound in ripening fruits as well. researchgate.net

Table 2: Conceptual Model of Branched-Chain Ester Accumulation During Fruit Ripening This table illustrates the principle of temporal variation, showing how the relative abundance of a representative branched-chain ester, similar in structure to this compound, changes with the developmental stage of a fruit.

| Fruit Developmental Stage | Relative Abundance of Marker Ester* | Primary Biosynthetic Activity |

| Green (Unripe) | Very Low | Low expression of AAT genes; precursor pathways may be inactive. |

| Breaking (Ripening) | Moderate | Upregulation of AAT genes and precursor synthesis begins. |

| Mature (Ripe) | High | Peak expression of relevant biosynthetic genes; high availability of alcohol and acyl-CoA precursors. |

*Based on the findings for 2-methylbutyl 8-methylnon-6-enoate in pepper fruit. mdpi.com

A distinct form of ontogenetic variation is observed in insects that use this compound as a pheromone. In the bagworm moth Oiketicus kirbyi, the biosynthesis of the sex pheromone blend containing (R)-1-methylbutyl nonanoate is restricted to a specific life stage and sex. uliege.be Production occurs in sexually mature adult females and is absent or negligible in immature stages such as eggs, larvae, and pupae, as well as in adult males. uliege.beresearchgate.net This represents a clear ontogenetic switch in the compound's production, ensuring that it is only synthesized when it is functionally required for reproduction.

Biosynthetic and Biotransformation Pathways of 2 Methylbutyl Nonanoate

Enzymatic Pathways Leading to 2-Methylbutanol Moiety

The biosynthesis of the 2-methylbutanol portion of 2-methylbutyl nonanoate (B1231133) is intricately linked to the catabolism of branched-chain amino acids, particularly L-isoleucine. This metabolic route, often referred to as the Ehrlich pathway, is a multi-step enzymatic process found in various microorganisms, including yeast and bacteria.

Precursors and Metabolic Intermediates (e.g., branched-chain amino acid metabolism)

The primary precursor for the synthesis of 2-methylbutanol is the essential amino acid L-isoleucine. The metabolic pathway involves a series of key intermediates, beginning with the conversion of L-threonine. The pathway unfolds as follows:

L-Threonine: This amino acid serves as the initial substrate in the pathway.

2-Ketobutyrate (α-Ketobutyrate): L-threonine is deaminated to form 2-ketobutyrate. nih.gov

2-Aceto-2-hydroxybutyrate (α-Aceto-α-hydroxybutyrate): This intermediate is formed through the condensation of 2-ketobutyrate and pyruvate (B1213749). nih.gov

2-Keto-3-methylvalerate (α-Keto-β-methylvalerate): Following a series of enzymatic reactions including isomerization and dehydration, 2-keto-3-methylvalerate is produced. This is a critical branching point, as this intermediate can either be transaminated to form L-isoleucine or proceed down the Ehrlich pathway to produce 2-methylbutanol. nih.govrsc.org

The metabolic pathway from L-isoleucine to 2-methylbutanol is summarized in the following table:

| Precursor/Intermediate | Description |

|---|---|

| L-Isoleucine | The primary amino acid precursor. |

| 2-Keto-3-methylvalerate | Formed from L-isoleucine via transamination. |

| 2-Methylbutanal | Produced by the decarboxylation of 2-keto-3-methylvalerate. |

Identification and Characterization of Key Enzymes

Several key enzymes have been identified and characterized for their roles in the biosynthesis of 2-methylbutanol. The efficiency of this pathway can be significantly influenced by the origin and specific activity of these enzymes.

Threonine Deaminase (IlvA): This enzyme catalyzes the initial step in the pathway, the deamination of L-threonine to 2-ketobutyrate. Studies have shown that the threonine deaminase from Corynebacterium glutamicum can enhance the production of 2-methylbutanol. nih.govnih.gov

Acetohydroxyacid Synthase (AHAS) (IlvGM): AHAS is responsible for the condensation of 2-ketobutyrate and pyruvate to form 2-aceto-2-hydroxybutyrate. The AHAS II enzyme from Salmonella typhimurium has been found to be particularly effective in improving the yield of 2-methylbutanol. nih.govnih.gov Kinetic analysis of the AHAS from Synechococcus elongatus PCC7942 has shown a preferential selectivity towards 2-ketobutyrate. rsc.org

Ketoacid Decarboxylase (KDC): This enzyme is crucial for diverting 2-keto-3-methylvalerate away from amino acid synthesis and towards the Ehrlich pathway by catalyzing its decarboxylation to 2-methylbutanal. nih.govrsc.org

Alcohol Dehydrogenase (ADH): The final step of the pathway is the reduction of 2-methylbutanal to 2-methylbutanol, a reaction catalyzed by alcohol dehydrogenase. nih.govrsc.org

The key enzymes and their functions are detailed in the table below:

| Enzyme | Gene (example) | Function |

|---|---|---|

| Threonine Deaminase | ilvA | Converts L-threonine to 2-ketobutyrate. |

| Acetohydroxyacid Synthase | ilvGM | Condenses 2-ketobutyrate and pyruvate. |

| Ketoacid Decarboxylase | kivd | Decarboxylates 2-keto-3-methylvalerate to 2-methylbutanal. |

Genetic Regulation of 2-Methylbutanol Biosynthesis

The biosynthesis of 2-methylbutanol can be genetically regulated to enhance its production. Metabolic engineering strategies often focus on overexpressing key enzymes and eliminating competing pathways.

Overexpression of the native threonine biosynthetic operon (thrABC) has been shown to improve the production of 2-methylbutanol in Escherichia coli. nih.govnih.gov Furthermore, the targeted overexpression of specific enzymes, such as threonine deaminase (ilvA) from Corynebacterium glutamicum and AHAS II (ilvGM) from Salmonella typhimurium, can significantly boost the yield. nih.govnih.gov

Conversely, knocking out genes of competing metabolic pathways is another effective strategy. For instance, the deletion of metA (involved in methionine biosynthesis) and tdh (encoding a catabolic threonine dehydrogenase) can increase the availability of the precursor L-threonine, thereby channeling more flux towards 2-methylbutanol synthesis. nih.govnih.govresearchgate.net

Enzymatic Pathways Leading to Nonanoic Acid Moiety

Nonanoic acid, a nine-carbon saturated fatty acid, is the second component of 2-methylbutyl nonanoate. Its biosynthesis occurs through the fatty acid synthesis (FAS) pathways, which are fundamental to all living organisms.

Fatty Acid Biosynthesis Pathways

The de novo synthesis of fatty acids begins with the precursor acetyl-CoA. The process involves a repeating cycle of four enzymatic reactions that add two-carbon units from malonyl-CoA to a growing acyl chain. The synthesis of odd-chain fatty acids like nonanoic acid utilizes a primer other than acetyl-CoA, typically propionyl-CoA. wikipedia.org

The chain length of the fatty acid is determined by a crucial step: the termination of the elongation cycle. In the case of medium-chain fatty acids such as nonanoic acid, this is often mediated by specific enzymes that release the growing acyl chain from the fatty acid synthase complex.

Regulation of Nonanoic Acid Production

The production of specific chain-length fatty acids, including nonanoic acid, is largely controlled by the action of thioesterases (TEs). annualreviews.orgnih.gov These enzymes hydrolyze the thioester bond between the growing acyl chain and the acyl carrier protein (ACP), releasing the free fatty acid. Thioesterases with specificity for medium-chain acyl-ACPs can prematurely terminate the fatty acid synthesis elongation, leading to the production of shorter-chain fatty acids like nonanoic acid. annualreviews.org The expression and activity of these medium-chain specific thioesterases are therefore critical in determining the amount of nonanoic acid produced.

Esterification Mechanisms and Enzymes

The biosynthesis of this compound, a fatty acid ester, is primarily achieved through enzymatic esterification. This process involves the condensation of an alcohol, 2-methylbutanol, with a carboxylic acid or its activated form, nonanoic acid or nonanoyl-CoA. Specific enzymes, primarily from the acyltransferase family, are responsible for catalyzing this reaction in biological systems.

Alcohol Acyltransferase (AAT) or Ester Synthase Systems

The final and crucial step in the biosynthesis of volatile esters like this compound is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol substrate. AATs are part of the broader BAHD superfamily of acyltransferases, which are instrumental in the synthesis of various plant secondary metabolites.

The general reaction mechanism for the synthesis of this compound via an AAT is as follows:

2-methylbutanol + nonanoyl-CoA ⇌ this compound + CoA-SH

This reaction is a reversible process, where the enzyme brings the two substrates—the alcohol (2-methylbutanol) and the activated fatty acid (nonanoyl-CoA)—into close proximity within its active site, thereby lowering the activation energy required for the ester bond to form. The catalytic mechanism typically involves a ternary complex among the enzyme, the acyl-CoA, and the alcohol.

The precursors for this reaction are derived from major metabolic pathways. Nonanoyl-CoA is typically formed through the β-oxidation of longer-chain fatty acids. The alcohol, 2-methylbutanol, can be synthesized from the catabolism of amino acids, specifically isoleucine.

Research on AATs from various fruits has demonstrated their broad substrate specificity. For example, an AAT enzyme isolated from apple (Malus pumila), MpAAT1, is capable of utilizing a wide range of alcohols, including branched-chain alcohols like 2-methylbutanol, and various short- to medium-chain acyl-CoAs to produce esters such as 2-methylbutyl acetate (B1210297). This indicates that AATs possess the catalytic machinery to synthesize this compound, provided the necessary precursors are available within the cell. The efficiency and rate of synthesis can be influenced by the concentration of these precursors, with the binding of the alcohol substrate often being the rate-limiting step in the reaction.

Stereoselective Esterification Processes

The alcohol precursor, 2-methylbutanol, is a chiral molecule, existing as two distinct enantiomers: (S)-(+)-2-methylbutanol and (R)-(-)-2-methylbutanol. Consequently, the enzymatic esterification process can be stereoselective, meaning the enzyme may exhibit a preference for one enantiomer over the other, leading to the production of an enantiomerically enriched ester product.

Lipases are a class of enzymes widely used in biocatalysis for their ability to perform stereoselective esterification. These enzymes are particularly effective in non-aqueous (organic) media, where they can catalyze synthesis reactions rather than their native hydrolytic function. The stereoselectivity of a lipase (B570770) arises from the three-dimensional structure of its active site, which can preferentially accommodate one enantiomer of a chiral substrate.

For instance, Lipase B from the yeast Candida antarctica (CALB), often immobilized for industrial use (e.g., as Novozym 435®), is renowned for its high stereoselectivity in resolving racemic mixtures of secondary alcohols. In a process known as kinetic resolution, the enzyme selectively catalyzes the esterification of one enantiomer at a much higher rate than the other. When a racemic mixture of 2-methylbutanol is reacted with nonanoic acid in the presence of a stereoselective lipase, one enantiomer will be preferentially converted to this compound, leaving the unreacted alcohol enriched in the other enantiomer.

The degree of stereoselectivity is often quantified by the enantiomeric ratio (E), which compares the rates of reaction for the two enantiomers. A high E value indicates high selectivity. The choice of acyl donor and the reaction conditions (such as solvent and temperature) can significantly influence the stereoselectivity of the enzymatic process. This principle is fundamental in the synthesis of optically active esters, which are valuable in the flavor, fragrance, and pharmaceutical industries for their distinct biological and sensory properties.

Table 1: Examples of Enzymes in Ester Synthesis and their Characteristics

| Enzyme Class | Specific Enzyme Example | Source Organism | Typical Substrates | Key Characteristic |

| Alcohol Acyltransferase (AAT) | MpAAT1 | Malus pumila (Apple) | Branched-chain alcohols (e.g., 2-methylbutanol), medium-chain acyl-CoAs | Catalyzes the final step in volatile ester biosynthesis in fruits. |

| Lipase | Lipase B (CALB) | Candida antarctica | Secondary alcohols, various carboxylic acids | High stereoselectivity, widely used for kinetic resolution of racemic alcohols. |

| Esterase | Iah1 | Saccharomyces cerevisiae | Acetate esters (e.g., isoamyl acetate) | Primarily hydrolytic but can influence net ester concentration. |

Microbial and Plant Biotransformation Studies

The concentration and presence of this compound in a biological system are not static. They are dynamically influenced by metabolic processes that include not only synthesis but also degradation and modification by the organism itself or its associated microbial communities.

Degradation Pathways and Metabolites in Biological Systems

The primary pathway for the degradation of this compound in biological systems is enzymatic hydrolysis. This reaction is the reverse of esterification and is catalyzed by hydrolases, specifically esterases and lipases. These enzymes cleave the ester bond, breaking the molecule down into its constituent alcohol and fatty acid.

This compound + H₂O --(Esterase/Lipase)--> 2-methylbutanol + nonanoic acid

This hydrolytic activity is widespread among microorganisms, including bacteria, yeasts, and molds, as well as in plant tissues. For example, the yeast Saccharomyces cerevisiae is known to produce esterases, such as Iah1, which can hydrolyze acetate esters. qmul.ac.uk While specific studies on this compound are limited, the general mechanism for fatty acid ester degradation is well-established.

Once hydrolyzed, the resulting metabolites enter central metabolic pathways:

Nonanoic Acid: This medium-chain fatty acid is typically degraded through the β-oxidation pathway. wikipedia.org This process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle to generate energy (ATP) and cellular building blocks.

2-Methylbutanol: This branched-chain alcohol can be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can subsequently be metabolized, often feeding into amino acid or fatty acid metabolic pathways.

The balance between synthesis by AATs and hydrolysis by esterases is a key factor determining the net accumulation of this compound in a given system. The expression and activity of these enzymes can be influenced by environmental conditions and the developmental stage of the organism (e.g., fruit ripening).

Role of Microbial Communities in Ester Modulation

In many natural and fermented environments, the profile of volatile esters is not the product of a single organism but rather the result of complex interactions within a microbial community. mdpi.com Mixed populations of yeasts and bacteria can significantly modulate the concentration of esters like this compound through several mechanisms. nih.govspiritsanddistilling.com

Synergistic Production of Precursors: Different microbes have distinct metabolic capabilities. One microorganism might be efficient at producing alcohols (e.g., yeasts producing higher alcohols from amino acid metabolism), while another might generate a pool of acyl-CoAs (e.g., bacteria involved in fatty acid metabolism). spiritsanddistilling.com The interplay between these precursor pools can enhance the production of specific esters by the AAT-producing members of the community.

Competition and Antagonism: Microbes compete for the same substrates (sugars, amino acids) needed for growth and metabolism. This competition can limit the availability of precursors for ester synthesis. Furthermore, some microbes produce inhibitory compounds, such as organic acids, that can alter the pH and affect the growth and enzymatic activity of other community members, thereby influencing ester profiles. mdpi.com

Table 2: Factors in Microbial Communities Affecting Ester Profiles

| Factor | Mechanism | Example Organisms | Outcome on Ester Profile |

| Synergism | One microbe produces an alcohol, another produces an acyl-CoA, leading to enhanced ester synthesis by AATs. | Yeasts (Saccharomyces) and Lactic Acid Bacteria (Lactobacillus) | Increased diversity and concentration of esters. |

| Competition | Microbes compete for sugars and amino acids, limiting precursor availability for ester synthesis. | Different yeast strains competing in a fermentation. | Altered ratios of different esters; potential decrease in overall ester concentration. |

| Enzymatic Balance | The net ester level is determined by the relative activities of synthesizing (AATs) and hydrolyzing (esterases) enzymes in the community. | Ester-producing S. cerevisiae and esterase-active non-Saccharomyces yeasts. | Modulation of specific ester concentrations, affecting the final aroma. |

| Environmental Conditions | Factors like temperature, pH, and oxygen availability influence which microbes thrive and their metabolic output. | Aerobic Acetobacter vs. anaerobic yeasts. | Shifts in the dominant microbial population, leading to different dominant esters. |

Advanced Analytical Methodologies for Profiling and Quantification of 2 Methylbutyl Nonanoate

Comprehensive Chromatographic Techniques for Volatile Analysis

Chromatographic techniques are central to the separation and analysis of volatile compounds from intricate mixtures. The choice of method is dictated by the complexity of the sample matrix and the analytical objective, whether it be qualitative profiling or precise quantification.

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like 2-methylbutyl nonanoate (B1231133). nih.govijream.org Its high chromatographic resolution, coupled with the high specificity of mass spectrometry, makes it an ideal platform for identifying and quantifying trace-level compounds in complex samples such as foods and beverages. nih.gov In the analysis of alcoholic beverages, for instance, GC-MS is frequently employed to characterize fatty acid esters that contribute to the flavor and quality. researchgate.net The analysis of apple volatiles has also demonstrated the capability of GC-MS to identify numerous esters, which are key to the fruit's aroma profile. nih.govnih.gov

The general workflow for GC-MS analysis involves the injection of a volatile sample onto a capillary column within a gas chromatograph. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for positive identification by comparison to spectral libraries. For quantification, specific ions are monitored to determine the concentration of the analyte.

Below is a table illustrating typical parameters for a GC-MS method that could be applied to the analysis of 2-methylbutyl nonanoate in a wine matrix.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 40 °C (2 min hold), ramp at 5 °C/min to 250 °C (5 min hold) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 250 °C |

This table represents a generalized GC-MS method for ester analysis and is not based on a specific study of this compound.

For exceptionally complex matrices containing hundreds or even thousands of volatile compounds, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) offers significantly enhanced separation power. mdpi.comupm.edu.my This technique utilizes two columns of different selectivity, providing a much higher peak capacity and resolving co-eluting compounds that would overlap in a one-dimensional GC separation. mdpi.comfmach.it

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is better suited for the analysis of non-volatile precursors and related metabolites. In the case of this compound, its precursors are nonanoic acid and 2-methylbutanol. LC-MS can be employed to quantify these precursors in a biological or environmental sample, providing insights into the biosynthetic or degradation pathways of the ester. unimi.itnih.gov

LC-MS separates compounds in a liquid phase based on their interactions with a stationary phase packed in a column. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification. For the analysis of fatty acids like nonanoic acid, derivatization may be employed to improve their chromatographic retention and ionization efficiency. nih.gov Tandem mass spectrometry (MS/MS) can be used for highly selective and sensitive quantification, even in complex matrices. unimi.it

Sample Preparation and Extraction Optimization for Biological and Environmental Samples

The quality of analytical data is heavily dependent on the sample preparation and extraction techniques used to isolate the analytes of interest from the sample matrix. For volatile compounds like this compound, the goal is to efficiently extract the analyte while minimizing the co-extraction of interfering compounds.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and sensitive technique for the extraction of volatile and semi-volatile compounds. nih.govmdpi.com It is widely used in the analysis of aroma compounds in food and beverages. brjac.com.brnih.gov In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above a sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample volume, and the addition of salt. core.ac.uk Optimization of these parameters is crucial for achieving high sensitivity and reproducibility. For the analysis of esters in beer, for example, a polydimethylsiloxane (B3030410) (PDMS) fiber might be used, with an exposure time of 45 minutes to reach equilibrium. nih.gov

The following table outlines key parameters that would be optimized for an HS-SPME method for the analysis of this compound.

| Parameter | Factors to Consider |

| Fiber Coating | Polarity and thickness of the coating (e.g., PDMS, DVB/CAR/PDMS) |

| Extraction Time | Time required to reach equilibrium or for reproducible pre-equilibrium extraction |

| Extraction Temperature | Affects the vapor pressure of the analyte and the partitioning equilibrium |

| Sample Matrix | pH, ionic strength (salt addition), and sample volume |

| Agitation | Facilitates the mass transfer of the analyte into the headspace |

This table represents general parameters for HS-SPME method development for volatile esters.

Beyond HS-SPME, other advanced extraction techniques can be employed for the trace analysis of volatile esters. These methods often aim to improve extraction efficiency, reduce solvent consumption, and shorten sample preparation times.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the sample and solvent, accelerating the extraction of analytes from the matrix. mdpi.comsciopen.com The rapid heating can lead to cell rupture in plant materials, enhancing the release of intracellular compounds. mdpi.com MAE offers advantages such as reduced extraction time and solvent volume compared to conventional methods. sciopen.comnih.gov

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the sample surface generates localized high pressure and temperature, facilitating the penetration of the solvent into the matrix and the release of target compounds. nih.gov UAE is known for its efficiency in extracting bioactive compounds from plant materials. mdpi.com

Both MAE and UAE are considered green extraction techniques due to their reduced environmental impact. nih.gov The choice between these methods would depend on the specific sample matrix and the stability of this compound under the extraction conditions.

Spectroscopic Approaches for Structural Elucidation and Stereoisomer Differentiation in Complex Mixtures

The unambiguous identification and characterization of this compound in intricate biological and ecological matrices necessitate the use of sophisticated spectroscopic techniques. These methods provide detailed structural information, enabling not only the confirmation of its presence but also the differentiation of its stereoisomers, which can have distinct biological activities.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms. longdom.org For a chiral compound like this compound, which possesses a stereocenter at the C2 position of the butyl group, advanced NMR techniques are invaluable for stereochemical analysis.

The differentiation of enantiomers, (R)- and (S)-2-methylbutyl nonanoate, by NMR typically requires the use of a chiral auxiliary. This can be a chiral derivatizing agent that reacts with the alcohol moiety (after hydrolysis of the ester) to form diastereomers, or a chiral solvating agent that forms transient diastereomeric complexes. These diastereomers, unlike enantiomers, have distinct NMR spectra. For instance, the ¹H-NMR spectra of diastereomeric esters of valine with 2-methylbutyl alcohol, a structurally similar system, have shown measurable differences in the chemical shifts of the diastereotopic methylene (B1212753) protons of the alcohol moiety. scielo.br This approach allows for the determination of enantiomeric excess and the assignment of absolute configuration.

A hypothetical analysis of diastereomeric derivatives of this compound could yield the following distinctions in their ¹H-NMR spectra:

| Proton | Expected Chemical Shift Range (ppm) for Diastereomer 1 | Expected Chemical Shift Range (ppm) for Diastereomer 2 | Rationale for Difference |

|---|---|---|---|

| -OCH₂- | 3.8 - 4.0 | 3.9 - 4.1 | Different magnetic environments due to the chiral auxiliary. |

| -CH(CH₃)- | 1.6 - 1.8 | 1.7 - 1.9 | Proximity to the chiral center and influence of the auxiliary. |

| Terminal -CH₃ | 0.8 - 1.0 | 0.8 - 1.0 | Less likely to show significant differentiation due to distance from the stereocenter. |

High-Resolution Mass Spectrometry for Accurate Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is an essential technique in metabolomics for the accurate identification and profiling of compounds in complex mixtures. waters.commdpi.comnih.gov When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), HRMS provides high-resolution and high-mass-accuracy data, enabling the determination of elemental compositions for unknown compounds. mdpi.com

For the analysis of this compound, GC-HRMS would be the method of choice due to the compound's volatility. The high mass accuracy of HRMS allows for the confident identification of the molecular ion and its fragment ions, distinguishing it from other co-eluting compounds with similar nominal masses. This is particularly important in metabolomic studies of biological samples, where a multitude of compounds can be present. nih.gov

Untargeted metabolomic approaches using LC-HRMS/MS have been successfully applied to analyze complex samples like wine and olive tree leaves, demonstrating the capability of this technique to differentiate between samples based on their metabolic profiles. nih.govmdpi.com A similar approach could be used to profile the presence of this compound and other related esters in various biological or ecological samples. The accurate mass data obtained would be used to query metabolic databases for tentative identification, which can then be confirmed using authentic standards.

The table below illustrates the theoretical accurate masses of key ions of this compound that would be detected by HRMS.

| Ion | Formula | Theoretical m/z (Monoisotopic) |

|---|---|---|

| Molecular Ion [M]⁺ | C₁₄H₂₈O₂ | 228.2089 |

| Fragment [M-C₅H₁₁]⁺ | C₉H₁₇O₂ | 157.1229 |

| Fragment [C₅H₁₁]⁺ | C₅H₁₁ | 71.0861 |

Quantitative Method Development and Validation in Biological and Ecological Samples

The accurate quantification of this compound in diverse and complex matrices, such as biological fluids or environmental samples, requires the development and validation of robust analytical methods. This ensures that the obtained results are reliable and reproducible.

Internal Standards and Calibration Strategies for Absolute Quantification

For accurate and precise quantification, especially when dealing with multi-step sample preparation procedures, the use of an internal standard (IS) is crucial. The IS is a compound that is added in a known amount to the sample at the beginning of the analytical process. It should be chemically similar to the analyte but not naturally present in the sample. The ratio of the analyte's response to the IS's response is then used for quantification, which corrects for variations in extraction efficiency and instrument response.

For this compound, a suitable internal standard could be a deuterated analog (e.g., this compound-d3) or a structurally similar ester that is not expected to be in the sample, such as an ester with a different chain length (e.g., 2-methylbutyl heptanoate (B1214049) or 2-methylbutyl undecanoate). The choice of IS should be carefully validated to ensure it behaves similarly to the analyte during sample preparation and analysis.

Calibration strategies typically involve creating a calibration curve by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the IS. The response ratio (analyte/IS) is plotted against the analyte concentration. A linear regression is then used to determine the concentration of the analyte in unknown samples.

The following table outlines potential internal standards for the quantification of this compound.

| Internal Standard Type | Example Compound | Advantages | Disadvantages |

|---|---|---|---|

| Isotopically Labeled Analog | This compound-d3 | Nearly identical chemical and physical properties to the analyte, leading to optimal correction. | Can be expensive and not always commercially available. |

| Homologous Ester | 2-methylbutyl heptanoate | Similar chemical properties and chromatographic behavior. More readily available. | May not perfectly mimic the analyte's behavior in all sample matrices. |

| Structural Isomer | 3-methylbutyl nonanoate | Same molecular weight, potentially similar fragmentation in MS. | May co-elute with the analyte or be present in the sample. |

Assessment of Analytical Sensitivity and Robustness in Relevant Matrices

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. wordpress.comiiste.orggavinpublishers.comwjarr.com Key validation parameters include sensitivity, and robustness.

Analytical Sensitivity is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These are determined by analyzing samples with low concentrations of this compound and are crucial for applications where trace-level detection is required.

Robustness refers to the method's ability to remain unaffected by small, deliberate variations in method parameters. iiste.org This could include changes in the GC oven temperature program, carrier gas flow rate, or sample extraction time. A robust method will provide consistent and reliable results despite these minor variations, which is essential for routine analysis in different laboratories or with different instruments.

The validation of a quantitative method for this compound in a specific matrix (e.g., plasma or soil) would involve a series of experiments to determine these parameters. The results of these experiments would be compiled into a validation report to document the method's performance.

The table below summarizes key parameters for assessing the sensitivity and robustness of an analytical method.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Limit of Detection (LOD) | The lowest analyte concentration that can be detected. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision (RSD) ≤ 20%; Accuracy within ±20% |

| Robustness | The ability to withstand small variations in method parameters. | No significant change in results when parameters are slightly varied. |

Synthetic Biology and Biocatalytic Production Strategies for 2 Methylbutyl Nonanoate

Microbial Metabolic Engineering for Enhanced Biosynthesis

Metabolic engineering of microorganisms has emerged as a powerful tool for the de novo synthesis of a wide array of chemicals, including branched-chain esters like 2-methylbutyl nonanoate (B1231133). By rationally redesigning the metabolic pathways of well-characterized host organisms such as Escherichia coli and Saccharomyces cerevisiae, it is possible to channel cellular resources towards the production of the desired compound.

The biosynthesis of 2-methylbutyl nonanoate in a heterologous host requires the reconstruction of a pathway that can efficiently generate its two precursors: 2-methyl-1-butanol (B89646) and nonanoyl-CoA. The production of 2-methyl-1-butanol can be achieved by harnessing and redirecting the host's native amino acid biosynthesis pathways. frontiersin.org Specifically, the isoleucine biosynthesis pathway can be engineered to overproduce 2-keto-3-methylvalerate, an intermediate that can then be converted to 2-methyl-1-butanol. nih.gov

Strategies to enhance the flux towards 2-methyl-1-butanol include:

Overexpression of key enzymes: Increasing the expression of enzymes in the isoleucine biosynthesis pathway, such as threonine deaminase and acetohydroxyacid synthase, can significantly boost the production of the 2-keto-3-methylvalerate precursor. nih.gov

Deletion of competing pathways: Knocking out genes that divert intermediates away from the desired pathway can further increase the availability of precursors. For instance, deleting genes involved in competing amino acid synthesis can channel more carbon flux towards isoleucine and, consequently, 2-methyl-1-butanol. nih.gov

Cofactor balancing: Ensuring an adequate supply of cofactors, such as NADPH and ATP, is crucial for the optimal functioning of the biosynthetic pathway.

For the nonanoyl-CoA precursor, the host's fatty acid biosynthesis machinery can be engineered. This typically involves the overexpression of enzymes that favor the production of nine-carbon fatty acids.

The final and crucial step is the esterification of 2-methyl-1-butanol with nonanoyl-CoA. This reaction is catalyzed by an ester synthase, often an alcohol acyltransferase (AAT). frontiersin.orgnih.gov The introduction and overexpression of a suitable AAT gene are therefore essential for the efficient synthesis of this compound.

Table 1: Metabolic Engineering Strategies for Enhanced 2-Methyl-1-Butanol Production in E. coli

| Genetic Modification | Rationale | Effect on 2-Methyl-1-Butanol Titer |

|---|---|---|

| Overexpression of ilvA (threonine deaminase) from Corynebacterium glutamicum | Increases the conversion of threonine to 2-ketobutyrate, a key precursor. | Significant increase in production. nih.gov |

| Overexpression of ilvGM (acetohydroxyacid synthase II) from Salmonella typhimurium | Enhances the condensation of 2-ketobutyrate and pyruvate (B1213749) to form the precursor of 2-keto-3-methylvalerate. | Improved 2-methyl-1-butanol yield. nih.gov |

| Overexpression of the native thrABC operon | Increases the endogenous supply of threonine, the initial substrate for the pathway. | Enhanced 2-methyl-1-butanol production. nih.gov |

| Deletion of metA and tdh | Eliminates competing pathways that consume threonine, making more available for 2-methyl-1-butanol synthesis. | Increased final titer of 2-methyl-1-butanol. nih.gov |

The selection and genetic manipulation of the ester synthase are critical for maximizing the yield of this compound. Alcohol acyltransferases (AATs) are a diverse family of enzymes that catalyze the formation of esters from an alcohol and an acyl-CoA. frontiersin.orgnih.govnih.gov The substrate specificity of AATs can vary significantly, making it possible to select an enzyme that preferentially utilizes 2-methyl-1-butanol and nonanoyl-CoA. biorxiv.org

Strategies for the genetic manipulation and overexpression of AAT genes include:

Gene screening and selection: A variety of AAT genes from different organisms can be screened to identify the one with the highest activity and specificity for the desired substrates.

Codon optimization: The coding sequence of the selected AAT gene can be optimized for expression in the chosen heterologous host, leading to higher protein levels and, consequently, increased ester production.

Promoter engineering: The use of strong, inducible promoters allows for precise control over the timing and level of AAT expression, which can be crucial for minimizing the metabolic burden on the host cell.

Protein engineering: In some cases, the AAT itself can be engineered to improve its catalytic efficiency or alter its substrate specificity. biorxiv.org

The successful translation of a metabolically engineered strain from the laboratory to an industrial scale relies heavily on the development of an optimized fermentation process. Various fermentation parameters can significantly influence the final product titer, yield, and productivity.

Key fermentation parameters that can be optimized include:

Medium composition: The concentrations of carbon and nitrogen sources, as well as the presence of essential vitamins and minerals, must be carefully balanced to support both cell growth and product formation. For instance, the carbon-to-nitrogen ratio can impact the production of acetate (B1210297) esters, which share biosynthetic precursors with branched-chain esters. nih.gov

Temperature: Temperature affects both enzyme kinetics and cell viability. The optimal temperature for this compound production will be a compromise between these two factors. Higher temperatures can increase the rate of enzymatic reactions but may also lead to cellular stress. nih.gov

Aeration: The oxygen supply can influence the redox balance of the cell and the availability of precursors.

Fed-batch strategies: A fed-batch fermentation strategy, where nutrients are fed to the bioreactor over time, can help to maintain optimal conditions for an extended period, leading to higher final product concentrations.

Statistical methods, such as Response Surface Methodology (RSM), can be employed to systematically optimize these parameters and identify the ideal conditions for maximizing the biosynthetic yield of this compound. nih.gov

Enzymatic Synthesis of this compound and Analogues

As an alternative to whole-cell biosynthesis, the direct enzymatic synthesis of this compound offers several advantages, including milder reaction conditions, higher specificity, and easier product purification. This approach typically involves the use of isolated enzymes, such as lipases and esterases, as biocatalysts.

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) and esterases (carboxylester hydrolases, E.C. 3.1.1.1) are widely used in biocatalysis due to their ability to catalyze esterification reactions in non-aqueous environments. nih.gov A crucial first step in developing an enzymatic process for this compound synthesis is the screening of a diverse range of these enzymes to identify the most effective biocatalyst.

The screening process typically involves evaluating enzymes from various microbial sources (e.g., Candida antarctica, Rhizomucor miehei, Pseudomonas fluorescens) for their ability to catalyze the reaction between 2-methyl-1-butanol and nonanoic acid (or a derivative). researchgate.net Key characteristics to be evaluated during this screening and characterization phase include:

Catalytic activity: The rate at which the enzyme converts the substrates into the desired product.

Substrate specificity: The preference of the enzyme for 2-methyl-1-butanol and nonanoic acid over other potential substrates.

Thermostability: The ability of the enzyme to maintain its activity at elevated temperatures, which can improve reaction rates and substrate solubility.

Solvent stability: The stability of the enzyme in the presence of organic solvents, which are often used as the reaction medium.

Enantioselectivity: If a specific stereoisomer of this compound is desired, the enzyme's ability to selectively produce that isomer is a critical factor.

Table 2: Comparison of Catalytic Performance of Different Lipases in Flavor Ester Synthesis

| Lipase (B570770) Source | Immobilization Support | Substrates | Conversion/Yield | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (Novozym 435) | Macroporous acrylic resin | Various fatty acids and alcohols | Generally high yields reported for a wide range of esters. | nih.gov |

| Rhizomucor miehei (Lipozyme RM IM) | Anion-exchange resin | Octanoic acid and various alcohols | High conversion rates observed in the synthesis of flavor esters. | mdpi.com |

| Thermomyces lanuginosus (Lipozyme TL IM) | Granulated silica (B1680970) | Various fatty acids and alcohols | Demonstrated effectiveness in the synthesis of various flavor esters. | nih.gov |

| Pseudomonas fluorescens | Immobilized on various supports | Chiral alcohols and acyl donors | High enantioselectivity reported in the resolution of chiral compounds. | core.ac.uk |

Once a suitable lipase or esterase has been identified, the next step is to optimize the reaction conditions to maximize the yield and efficiency of this compound synthesis. researchgate.net Key parameters to be optimized include:

Temperature: The optimal temperature will be a balance between maximizing the enzyme's catalytic activity and ensuring its long-term stability. mdpi.com

Substrate molar ratio: The ratio of 2-methyl-1-butanol to nonanoic acid can significantly affect the reaction equilibrium and the final product yield. An excess of one of the substrates is often used to drive the reaction towards completion.

Enzyme concentration: The amount of biocatalyst used will influence the reaction rate. However, there is typically a point of diminishing returns where adding more enzyme does not significantly increase the yield.

Water content: While the reaction is typically carried out in a non-aqueous medium, a small amount of water is often necessary to maintain the enzyme's active conformation. However, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield. mdpi.com

Solvent selection: The choice of organic solvent can impact enzyme activity, substrate solubility, and product recovery. Hydrophobic solvents are generally preferred for esterification reactions.

Immobilization: Immobilizing the enzyme on a solid support can enhance its stability, allow for its reuse over multiple reaction cycles, and simplify the product purification process. mdpi.com

By carefully optimizing these conditions, it is possible to develop a highly efficient and stereoselective enzymatic process for the synthesis of this compound and its analogues.

Chemo-Enzymatic Approaches for Complex Ester Production

The production of specialty esters such as this compound is increasingly benefiting from chemo-enzymatic strategies, which combine the selectivity of biological catalysts with the efficiency of chemical processes. These approaches are particularly valuable for synthesizing complex branched-chain esters, offering significant advantages in terms of sustainability, reaction specificity, and milder operating conditions compared to purely chemical routes. nih.govmdpi.com

Lipases are the most prominent enzymes in this context, widely employed for their ability to catalyze esterification reactions with high efficacy. mdpi.comrsc.org Immobilized lipases, such as Novozym® 435 derived from Candida antarctica lipase B (CalB), are frequently selected due to their stability and reusability over multiple reaction cycles. nih.govnih.gov The biocatalytic synthesis of this compound involves the direct esterification of 2-methylbutanol with nonanoic acid. This reaction is often conducted in a solvent-free medium, which aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. nih.govnih.gov

Research on analogous branched-chain esters has demonstrated that key process parameters significantly influence reaction yield and efficiency. nih.gov Factors such as temperature, substrate molar ratio, and enzyme loading are optimized to maximize conversion. For instance, studies on similar esters show that increasing the temperature can enhance the reaction rate, though it may also lead to the evaporation of volatile alcohols, necessitating the use of a molar excess of the alcohol to drive the reaction to completion. nih.govnih.gov The reusability of the immobilized enzyme is a critical factor for economic viability, with studies showing that biocatalysts can be recovered and reused for several batches without a significant loss of activity. nih.gov

A two-step chemo-enzymatic process can also be envisioned for producing more complex derivatives. This could involve an initial lipase-catalyzed reaction to form an intermediate, which is then subjected to a chemical modification. frontiersin.org For example, a lipase can act as a perhydrolase to generate a peracid, which subsequently performs a chemical epoxidation on a substrate in the same pot. rsc.org Such multi-step, one-pot syntheses represent an advanced application of chemo-enzymatic principles for creating novel ester structures.

Table 1: Illustrative Reaction Parameters for Biocatalytic Synthesis of this compound This table presents hypothetical data based on findings for structurally similar branched-chain esters to illustrate the effect of process parameters on reaction outcomes. nih.govnih.gov

| Parameter | Setting 1 | Setting 2 | Setting 3 |

| Temperature | 60 °C | 70 °C | 80 °C |

| Alcohol:Acid Molar Ratio | 1:1 | 1.1:1 (10% excess alcohol) | 1.2:1 (20% excess alcohol) |

| Enzyme Loading (% w/w) | 5% | 10% | 10% |

| Reaction Time | 24 h | 18 h | 12 h |

| Hypothetical Conversion (%) | 92% | 97% | 99% |

Design and Synthesis of Structurally Related Analogs for Academic Investigations

Exploration of Structure-Activity Relationships in Biological Systems

The investigation of structure-activity relationships (SAR) is fundamental to understanding how a molecule like this compound interacts with biological systems, such as olfactory receptors or metabolic enzymes. SAR studies involve the systematic design and synthesis of structural analogs to identify the molecular features responsible for its biological activity. nih.gov By modifying specific parts of the parent molecule, researchers can probe the steric and electronic requirements for optimal interaction with a biological target. drugdesign.org

For this compound, analog design can focus on several key areas:

Varying the Acyl Chain Length: Synthesizing esters with fatty acid chains shorter or longer than nonanoic acid (e.g., 2-methylbutyl octanoate (B1194180) or 2-methylbutyl decanoate) would modulate the molecule's hydrophobicity and size. This can reveal the presence of specific hydrophobic pockets in a receptor binding site. drugdesign.org

Altering the Alcohol Branching: Modifying the structure of the alcohol moiety (e.g., using 3-methylbutanol to produce 3-methylbutyl nonanoate, or a linear alcohol like pentanol (B124592) to produce pentyl nonanoate) can assess the importance of the branched structure for biological recognition. Such changes can impact how the molecule fits within a binding site and can disrupt or enhance key interactions. drugdesign.org

Introducing Functional Groups: The introduction of functional groups, such as a hydroxyl or a double bond, at various positions on the nonanoate chain could explore potential hydrogen bonding or other specific interactions with a receptor. nih.gov

The biological activity of these synthesized analogs would then be evaluated in relevant assays. A significant change in activity correlated with a specific structural modification provides crucial information about the molecular interactions at play. nih.gov This systematic approach allows for the mapping of the pharmacophore or active structural components of the molecule.

Table 2: Hypothetical Analogs of this compound for SAR Studies

| Analog Name | Structural Modification | Investigated Property | Potential Impact |

| 2-Methylbutyl heptanoate (B1214049) | Shortened acyl chain (C7) | Hydrophobicity, Molecular Size | Probing the size limit of a hydrophobic binding pocket |

| 2-Methylbutyl undecanoate | Lengthened acyl chain (C11) | Hydrophobicity, Molecular Size | Assessing tolerance for larger substituents |

| 3-Methylbutyl nonanoate | Isomeric alcohol (isoamyl) | Steric Profile, Branch Position | Determining the importance of the methyl group position at C2 |

| Pentyl nonanoate | Linear alcohol (unbranched) | Steric Profile, Shape | Evaluating the necessity of the branched alkyl group for activity |

Synthesis of Isotope-Labeled Analogues for Mechanistic and Tracer Studies

The synthesis of isotope-labeled versions of this compound is a powerful tool for conducting detailed mechanistic and tracer studies. nih.govfiveable.me By replacing one or more atoms in the molecule with a stable, heavier isotope (e.g., replacing ¹²C with ¹³C or ¹H with ²H/deuterium), a tracer is created that is chemically identical to the parent compound but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. fiveable.menih.gov

These labeled analogs are invaluable for several types of investigations:

Metabolic Fate Studies: A labeled version of this compound can be introduced into a biological system (in vivo or in vitro) to track its absorption, distribution, metabolism, and excretion (ADME). fiveable.me By analyzing biological samples over time, researchers can identify metabolites and quantify the rates of metabolic processes like hydrolysis or oxidation. nih.gov

Environmental Fate and Biodegradation: In environmental science, labeled esters can be used to trace their pathway and persistence in complex ecosystems, such as soil or water. This allows for the unambiguous measurement of biodegradation rates and the identification of degradation products, without interference from naturally occurring background levels of the compound. rsc.org

Mechanistic Enzyme Studies: Labeled substrates are used to elucidate the mechanisms of enzymes that interact with esters. For example, tracking the isotopic label can confirm which chemical bonds are broken during an enzymatic reaction. nih.gov

The synthesis of these labeled compounds typically involves using an isotopically enriched starting material. For instance, ¹³C-labeled this compound could be synthesized via the same lipase-catalyzed esterification described previously, but using either [¹³C]-nonanoic acid or [¹³C]-2-methylbutanol as a precursor. google.com The high chemical purity and isotopic enrichment of the final product are critical for the accuracy of tracer studies. google.com

Table 3: Isotope Labeling Strategies for this compound and Their Applications

| Labeled Precursor | Resulting Labeled Analog | Isotope | Primary Application | Analytical Technique |

| Nonanoic-1-¹³C acid | This compound-1-¹³C | ¹³C | Tracing the fate of the acyl chain in metabolic hydrolysis studies | Mass Spectrometry (MS) |

| 2-Methylbutanol-d₉ | 2-Methylbutyl-d₉ nonanoate | ²H (D) | Following the alcohol moiety post-hydrolysis; internal standard for quantification | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Nonanoic acid-U-¹³C₉ | This compound-U-¹³C₉ | ¹³C | Quantifying metabolic flux and identifying all carbon-containing metabolites | Liquid Chromatography-Mass Spectrometry (LC-MS), NMR |

Biological and Ecological Functions of 2 Methylbutyl Nonanoate

Role as a Semiochemical in Interspecies Communication

There is no scientific literature identifying 2-methylbutyl nonanoate (B1231133) as a semiochemical involved in interspecies communication.

No studies have identified 2-methylbutyl nonanoate as a pheromone in any insect species. Consequently, there is no data on its potential to modulate insect behavior.

There is no evidence to suggest that this compound is involved in allelochemical interactions between plants and insects, plants and microbes, or among different microbial species.

Contribution to Biological Sensory Profiles

Given that this compound is not a known natural product, there is no research on its contribution to the sensory profiles of plants, fermented products, or other biological systems.

No academic studies have investigated the influence of this compound on olfactory cues in plants or fermented products, as it has not been identified as a volatile compound in these systems.

There are no mechanistic studies on the chemosensory perception or receptor binding of this compound in any organism, which is consistent with its status as a non-naturally occurring compound.

Physiological Roles in Organismal Metabolism

Scientific literature contains no information suggesting that this compound plays any physiological role in the metabolism of any organism.

Intermediary Metabolism and Energy Storage/Mobilization

As an ester, this compound is subject to metabolic processes that break it down for energy or utilize its components for biosynthesis. The primary metabolic pathway for esters is hydrolysis, catalyzed by esterase enzymes, particularly carboxylesterases, which are abundant in various tissues, including the liver. dmvasudevan.comstmjournals.com

The hydrolysis of this compound yields two smaller molecules: 2-methylbutan-1-ol (an alcohol) and nonanoic acid (a fatty acid). masterorganicchemistry.com

This compound + H₂O --(Esterase)--> 2-Methylbutan-1-ol + Nonanoic acid

These products then enter distinct intermediary metabolic pathways:

Nonanoic Acid Metabolism: Nonanoic acid, a medium-chain saturated fatty acid, can be activated to its acyl-CoA derivative, nonanoyl-CoA. This molecule is then catabolized through the β-oxidation pathway within the mitochondria to produce acetyl-CoA. Acetyl-CoA is a central metabolite that can enter the citric acid cycle (Krebs cycle) to generate ATP, the primary energy currency of the cell. nih.gov

2-Methylbutan-1-ol Metabolism: The branched-chain alcohol, 2-methylbutan-1-ol, is oxidized to its corresponding aldehyde and then to a carboxylic acid. This process is analogous to the metabolism of other alcohols. The resulting branched-chain carboxylic acid can be further metabolized, potentially intersecting with pathways for branched-chain amino acid catabolism. nih.govprinceton.edu

In terms of energy storage, while single esters like this compound are not primary storage molecules, the fatty acid component (nonanoic acid) is a type of lipid. In organisms, energy is stored in the form of triglycerides, which are triesters of glycerol (B35011) and three fatty acids. wikipedia.orgyoutube.com The hydrolysis of these storage lipids releases fatty acids, which are then mobilized to tissues to be used for energy production via β-oxidation. wikipedia.orgyoutube.com Therefore, the nonanoic acid derived from this compound represents a potential source of mobilizable energy.

| Component | Initial Metabolic Step | Primary Metabolic Pathway | Key End Product/Function |

|---|---|---|---|

| Nonanoic Acid | Conversion to Nonanoyl-CoA | β-Oxidation | Acetyl-CoA for Citric Acid Cycle (Energy) |

| 2-Methylbutan-1-ol | Oxidation to Aldehyde/Carboxylic Acid | Branched-Chain Acid Metabolism | Entry into various catabolic pathways |

Detoxification or Defense Mechanisms and Conjugation Pathways

When considered a xenobiotic (a foreign substance to an organism), this compound would be processed by the body's detoxification systems, which typically occur in two phases. dmvasudevan.comnih.gov

Phase I Metabolism: The initial step in the detoxification of an ester is hydrolysis, a Phase I reaction. dmvasudevan.comtaylorfrancis.com As described previously, carboxylesterases cleave the ester bond, breaking down this compound into 2-methylbutan-1-ol and nonanoic acid. stmjournals.com This initial step serves to unmask functional groups (a hydroxyl group on the alcohol and a carboxyl group on the acid) that can be targeted by Phase II enzymes.

Phase II Metabolism (Conjugation): The metabolites from Phase I are often conjugated with endogenous, water-soluble molecules to facilitate their excretion from the body. dmvasudevan.comgurunanakcollege.edu.in This process increases their polarity and water solubility.

Glucuronidation: The hydroxyl group of 2-methylbutan-1-ol and the carboxyl group of nonanoic acid can be conjugated with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The alcohol moiety can also undergo sulfation, where a sulfonate group is added by sulfotransferase enzymes.

Amino Acid Conjugation: Carboxylic acids like nonanoic acid can be conjugated with amino acids, such as glycine (B1666218) or glutamine, to form amide adducts that are readily excreted. dmvasudevan.com

These conjugation pathways are crucial defense mechanisms, transforming potentially lipophilic compounds that could accumulate in fatty tissues into hydrophilic conjugates that can be easily eliminated in urine or bile. gurunanakcollege.edu.in

Ecological Significance within Ecosystem Dynamics

Role in Food Webs and Trophic Interactions

Many volatile short- and medium-chain fatty acid esters are responsible for the characteristic aromas of fruits and flowers. imbibeinc.comlibretexts.orglibretexts.org These scents serve as crucial chemical cues in multitrophic interactions, particularly between plants and animals. mdpi.commdpi.com For example, the fruity aroma of ripening plants signals the presence of a nutritional reward (sugars) to frugivores (fruit-eating animals). By consuming the fruit, these animals serve as seed dispersers, which is vital for plant reproduction and distribution.